molecular formula C13H18N2O B14018770 4-Methyl-n-(piperidin-1-yl)benzamide CAS No. 5454-88-6

4-Methyl-n-(piperidin-1-yl)benzamide

Cat. No.: B14018770
CAS No.: 5454-88-6
M. Wt: 218.29 g/mol
InChI Key: DOHMWNBHZNXMOW-UHFFFAOYSA-N
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Description

4-Methyl-N-(piperidin-1-yl)benzamide (CAS: 5454-88-6) is a benzamide derivative featuring a piperidine ring linked to a 4-methyl-substituted benzoyl group. Its molecular formula is C₁₃H₁₈N₂O, with a molecular weight of 218.30 g/mol and a polar surface area (PSA) of 32.34 Ų . The compound’s structure is characterized by a planar benzamide moiety and a chair-conformation piperidine ring, as revealed by X-ray crystallography (CCDC: 1054604) . The dihedral angle between the piperidine and benzene rings is 31.63°, influencing its intermolecular interactions and crystal packing .

Properties

CAS No.

5454-88-6

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

4-methyl-N-piperidin-1-ylbenzamide

InChI

InChI=1S/C13H18N2O/c1-11-5-7-12(8-6-11)13(16)14-15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16)

InChI Key

DOHMWNBHZNXMOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2CCCCC2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Overview

4-Methyl-n-(piperidin-1-yl)benzamide is a benzamide derivative featuring a piperidinyl substituent on the amide nitrogen and a methyl group on the aromatic ring. Its synthesis typically involves:

  • Formation of an intermediate nitrile or substituted benzyl derivative.
  • Subsequent hydrolysis or functional group transformation to the benzamide.
  • Use of catalysts and controlled reaction conditions to optimize yield and selectivity.

Solid-Phase Synthesis via N-Methylpiperazine and p-Chloromethylbenzonitrile (Primary Method)

A robust and environmentally friendly method involves a solid-phase reaction between p-chloromethylbenzonitrile and N-methylpiperazine under solvent-free conditions, followed by hydrolysis of the nitrile intermediate to the benzamide (patent CN103980230A).

Step 1: Synthesis of 4-(4-Methylpiperazine-1-methyl)benzonitrile
  • Reactants: p-chloromethylbenzonitrile, N-methylpiperazine, and an alkali metal hydroxide or carbonate.
  • Conditions: Solid grinding at room temperature with cooling for 5–30 minutes, followed by 0.5 hours rest.
  • Work-up: Extraction with hot organic solvents (e.g., petroleum ether, toluene, xylene), crystallization, and filtration.
  • Catalysts/Additives: Alkali metal hydroxides (LiOH, NaOH, KOH, RbOH, CsOH) or carbonates (Li2CO3, Na2CO3, K2CO3, Rb2CO3, Cs2CO3).
Step 2: Hydrolysis of Nitrile to Benzamide
  • Reactants: 4-(4-Methylpiperazine-1-methyl)benzonitrile, water, nano zinc oxide (ZnO, 15–25 nm), and alkali metal hydroxide.
  • Conditions: Reflux in isopropanol solvent with stirring for 1–12 hours.
  • Work-up: Distillation of isopropanol, addition of distilled water, mild heating, stirring, cooling to crystallize, and filtration.
  • Catalysts: Nano-ZnO and alkali hydroxides (KOH or NaOH) act synergistically to hydrolyze the nitrile selectively under mild conditions.
Reaction Scheme Summary
Step Reactants Conditions Yield (%) Notes
1 p-Chloromethylbenzonitrile + N-Methylpiperazine + Alkali hydroxide/carbonate Solid-phase grinding, RT, 5-30 min + 0.5 h rest High (not specified) Solvent-free, green synthesis
2 4-(4-Methylpiperazine-1-methyl)benzonitrile + H2O + nano-ZnO + KOH/NaOH + isopropanol Reflux, 8 h typical 86.7–88.4 Mild conditions, high selectivity
Experimental Data Highlights
  • Using KOH and nano-ZnO in isopropanol reflux for 8 hours gave an 88.4% yield of 4-(4-methylpiperazine-1-methyl)benzamide with melting point 159–162 °C.
  • Without nano-ZnO catalyst, yield dropped significantly (46.4%), indicating the catalyst's crucial role.
  • Substituting NaOH for KOH with nano-ZnO gave a comparable yield of 86.7%.

Alternative Synthetic Routes via Piperidine Derivatives (Literature Method)

An alternative approach involves the modification of piperidine derivatives and subsequent amide formation, as reported in academic literature (Gunaratna et al., 2019):

  • Starting from 4-cyanopiperidine, selective methylation at the C4 position is achieved using lithium diisopropylamide (LDA) and methyl iodide.
  • The piperidine nitrogen is then functionalized with N-phenyl-2-chloroacetamide under basic conditions to introduce the benzamide moiety.
  • Reduction of the cyano group to amine followed by amide formation completes the synthesis of the target compound or closely related analogs.
  • Protection/deprotection strategies (e.g., Boc protection) are employed to manage competing reactivities during multi-step synthesis.

This method is more complex, involving multiple steps, protection groups, and chromatographic purifications, but allows for structural diversification and installation of hydrophilic or hydrophobic groups on the piperidine ring.

Notes on Other Related Synthetic Methods

  • The use of catalytic amounts of nano-ZnO combined with alkali hydroxides offers a mild, economical, and environmentally friendly hydrolysis alternative compared to traditional harsh acidic or basic hydrolysis.
  • Solid-phase, solvent-free synthesis aligns with green chemistry principles, reducing solvent waste and reaction time.
  • Alternative methods involving nitropyrimidine intermediates or complex heterocycles are less relevant for direct synthesis of this compound but provide insight into related amide bond-forming reactions.

Comprehensive Data Table of Preparation Methods

Method No. Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Advantages Disadvantages
1 p-Chloromethylbenzonitrile + N-methylpiperazine Alkali hydroxide/carbonate, nano-ZnO Solid-phase grinding; reflux in isopropanol (8 h) 86.7–88.4 Green, solvent-free step; mild hydrolysis; high selectivity Requires nano-ZnO catalyst; multi-step
2 4-Cyanopiperidine LDA, methyl iodide, N-phenyl-2-chloroacetamide Multi-step; protection/deprotection; chromatography ~74 (methylation step) Allows structural modification; well-characterized intermediates Multi-step, lower overall yield; chromatographic purification required
3 Not directly applicable (related heterocycles) Various catalytic systems Complex synthetic routes N/A Insight into amide formation Not directly applicable to target compound

Chemical Reactions Analysis

Types of Reactions

4-Methyl-n-(piperidin-1-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding N-oxide derivatives.

      Reagents and Conditions: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction of the compound can lead to the formation of secondary amines.

      Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : The benzamide core can undergo electrophilic aromatic substitution reactions.

      Reagents and Conditions: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

Synthesis Overview

StepReagentsConditionsProduct
1Chloromethyl cyanophenyl, N-methyl piperazineSolid-state reaction4-(4-methylpiperazine-1-methyl) cyanophenyl
24-(4-methylpiperazine-1-methyl) cyanophenyl, water, nano-ZnOHydrolysis4-Methyl-N-(piperidin-1-yl)benzamide

The compound exhibits notable biological activities, primarily in oncology. Research indicates that derivatives of this compound can inhibit tumor cell proliferation and migration. A study demonstrated that treatment with a related compound, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide, significantly reduced tumor cell viability and induced ferroptosis by targeting the KEAP1-NRF2-GPX4 axis .

Key Findings

Study FocusMethodologyResults
Tumor Cell ProliferationMTT assayInhibition of proliferation in various cancer cell lines
Cell MigrationScratch assaySignificant reduction in migration rates
Mechanism of ActionMolecular dockingBinding to NRF2, inhibiting its activity

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology. Initial studies suggest potential anti-inflammatory properties and enzyme inhibition capabilities. For instance, it has been investigated for its ability to inhibit acetylcholinesterase, which is relevant for neurodegenerative diseases.

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives in clinical settings:

  • Antitumor Efficacy : A study on HepG2 cells showed that specific derivatives had IC50 values as low as 0.12 μM, indicating potent antitumor activity .
  • Mechanism Exploration : Research demonstrated that the compound's action involves the upregulation of apoptosis-related proteins, enhancing its therapeutic profile against cancer .

Mechanism of Action

The mechanism of action of 4-Methyl-n-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

  • The chloro group may reduce solubility compared to the methyl analog due to increased hydrophobicity .
  • Nilotinib hydrochloride monohydrate (CAS: 641571-10-0): A complex derivative with a trifluoromethyl group and pyrimidine-pyridine systems, nilotinib has a higher molecular weight (529.52 g/mol) and PSA, reflecting its role as a kinase inhibitor. The methyl group in 4-Methyl-N-(piperidin-1-yl)benzamide lacks the steric bulk of nilotinib’s substituents, limiting its kinase affinity .

Hydrogen Bonding and Crystal Packing

  • 4-Methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate: The monohydrate form exhibits O—H⋯O and N—H⋯O hydrogen bonds, forming 1D chains along the [010] direction. The water molecule acts as a dual hydrogen bond donor and acceptor, stabilizing the crystal lattice .
  • 4-Chloro analog :
    Despite structural similarity, the absence of a water molecule in some analogs alters packing efficiency. For example, weaker C—H⋯O interactions dominate in anhydrous forms, reducing thermal stability .

Conformational Analysis

  • Piperidine Ring Conformation :
    The chair conformation (q₂ = 0.035 Å, θ = 176.9°) in this compound minimizes steric strain, whereas analogs with ethyl linkers (e.g., N-[2-(piperidin-1-yl)ethyl] derivatives) adopt twisted geometries, affecting bioavailability .

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Formula MW (g/mol) PSA (Ų) LogP
This compound C₁₃H₁₈N₂O 218.30 32.34 2.45
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide C₁₄H₁₉ClN₂O 278.77 ~32 3.10
Nilotinib HCl monohydrate C₂₈H₂₂F₃N₇O·HCl·H₂O 565.98 105.20 4.82

Table 2: Hydrogen Bonding Parameters

Compound Hydrogen Bond Types Bond Lengths (Å)
This compound O—H⋯O, N—H⋯O, C—H⋯O 1.85–2.20
4-Chloro analog C—H⋯O, N—H⋯Cl 1.98–2.35

Q & A

Basic Research Questions

Q. What is the synthetic route for 4-Methyl-N-(piperidin-1-yl)benzamide, and what methodological considerations ensure high yield?

  • Answer : The compound is synthesized by reacting 1,2-aminoethylpiperidine with 4-methylbenzoyl chloride in ethyl methyl ketone. Triethylamine is used to neutralize HCl byproduct, yielding a crude product that is purified via recrystallization (82% yield). Key considerations include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric control to minimize side products, and slow crystallization to improve crystal quality for structural analysis .

Q. How is the crystal structure of this compound determined, and what parameters define its lattice system?

  • Answer : X-ray diffraction (Bruker Kappa APEXII CCD, Mo-Kα radiation, ω/φ scans) reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 14.8504(17) Å, b = 6.8243(6) Å, c = 15.0070(18) Å, and β = 98.653(4)°. Data refinement using SHELXL-97 software (full-matrix least-squares on F²) confirms sp³ hybridization at N1 and a chair conformation for the piperidine ring (puckering parameters: q₂ = 0.035(3) Å, q₃ = -0.564(3) Å) .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound?

  • Answer : The hydrate form exhibits O—H⋯O (1.85 Å), O—H⋯N (2.01 Å), and N—H⋯O (2.12 Å) hydrogen bonds, forming 1D chains along the [010] direction. Weaker C—H⋯O interactions (2.45–2.60 Å) stabilize the lattice. These interactions are critical for predicting solubility and thermal stability, as disrupted H-bonding can lead to polymorphic transitions .

Q. What challenges arise during SHELX-based refinement of this compound, and how are they resolved?

  • Answer : Key challenges include:

  • Hydrogen placement : Water H atoms are located via difference Fourier maps, while others are geometrically placed (riding model). O—H distances are constrained to 0.85(2) Å for accuracy .
  • Displacement parameters : Anisotropic refinement for non-H atoms with isotropic approximation for H atoms reduces overfitting. The weighting scheme w = 1/[σ²(F₀²) + (0.0894P)² + 0.5035P] (where P = (F₀² + 2F₆²)/3) minimizes systematic errors .

Q. How can conflicting data on bond lengths (e.g., C=O vs. C—N) be reconciled in crystallographic studies?

  • Answer : Discrepancies arise from thermal motion or resolution limits. For this compound, the C=O bond (1.231(2) Å) matches literature values, while C—N bonds (1.460–1.480 Å) are validated via comparison to similar piperidine derivatives. Statistical validation (e.g., R₁ = 0.056, wR₂ = 0.203) and Hirshfeld surface analysis ensure consistency .

Methodological Tables

Table 1 : Key Crystallographic Data

ParameterValueReference
Space groupP2₁/c
Z (molecules/unit cell)4
R₁ (I > 2σ(I))0.056
C=O bond length1.231(2) Å
N1 bond angle sum330.45(2)° (sp³ hybridization)

Table 2 : Hydrogen-Bonding Geometry

D—H⋯ADistance (Å)Angle (°)Symmetry Code
O1W—H1W⋯O11.85167x, y, z
O1W—H2W⋯N12.01173x, y+1, z
N2—H2A⋯O1W2.12161x, y-1, z

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